4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a trifluoromethyl phenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the trifluoromethyl phenyl group, and the attachment of the pyrrolidinone moiety. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the benzodiazole core and the trifluoromethyl phenyl group.
Nucleophilic substitution: This step introduces the pyrrolidinone moiety onto the benzodiazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE shares similarities with other benzodiazole derivatives and trifluoromethyl phenyl compounds .
Other benzodiazole derivatives: These compounds also feature the benzodiazole core but may have different substituents, leading to variations in their properties and applications.
Uniqueness
The uniqueness of 4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H26F3N3O2 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H26F3N3O2/c1-19-7-4-10-23(15-19)36-14-6-13-33-25-12-3-2-11-24(25)32-27(33)20-16-26(35)34(18-20)22-9-5-8-21(17-22)28(29,30)31/h2-5,7-12,15,17,20H,6,13-14,16,18H2,1H3 |
InChI Key |
AMKZIESUJKLZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.